2-Desoxi-2,2-difluoro-4,5-O-isopropilideno-D-treo-pentónico Ácido Éster Etílico Benzoato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

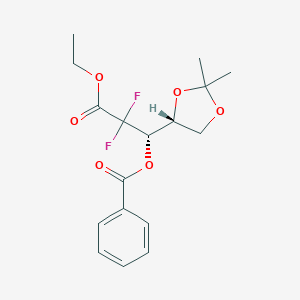

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate, also known as 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate, is a useful research compound. Its molecular formula is C17H20F2O6 and its molecular weight is 358.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermedio para derivados de azúcar de ribosa

Este compuesto sirve como intermedio en la preparación de derivados de azúcar de ribosa, que son componentes esenciales en varios procesos bioquímicos, incluida la síntesis de ácidos nucleicos .

Preparación de nucleósidos de pirimidina difluorados

Se utiliza en la síntesis de nucleósidos de pirimidina difluorados, que son importantes en química medicinal por sus propiedades antivirales y anticancerígenas .

Intermedio clave de Gemcitabina

El compuesto es un intermedio clave en la síntesis de gemcitabina, un análogo de nucleósido utilizado como quimioterapia .

Actividad Biológica

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is a derivative of ribose and has been explored for its applications in the synthesis of nucleosides and other biologically active molecules.

The chemical structure of 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester benzoate can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆F₂O₅ |

| Molecular Weight | 254.228 g/mol |

| Density | 1.232 g/cm³ |

| Boiling Point | 338.4 ºC |

| Flash Point | 158.5 ºC |

Synthesis and Applications

This compound is primarily used as an intermediate in the preparation of ribose sugar derivatives, which are essential for the synthesis of nucleosides that exhibit antiviral and anticancer properties. The synthesis typically involves multi-step reactions including tosylation and cyclization processes to yield the desired product with high purity .

Enzyme Inhibition

The structural modifications introduced by the difluorination may enhance the binding affinity to viral polymerases or other targets involved in viral replication. Similar compounds have been evaluated for their ability to inhibit enzymes critical for viral lifecycle processes, indicating that this compound could also exhibit enzyme inhibition characteristics .

Case Studies

- Antiviral Activity Assessment : In a study evaluating various difluorinated nucleosides, it was found that certain derivatives demonstrated moderate activity against HIV-1 and other viruses. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of such compounds .

- Synthesis and Biological Evaluation : A synthetic pathway was developed for producing 2-deoxy-2,2-difluoro nucleosides which were subsequently tested for cytotoxicity and antiviral activity. The results indicated that while some derivatives exhibited promising activity against specific viral strains, others showed limited efficacy .

Propiedades

IUPAC Name |

[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWGKDXWCKGRHY-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576675 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143234-92-8 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.